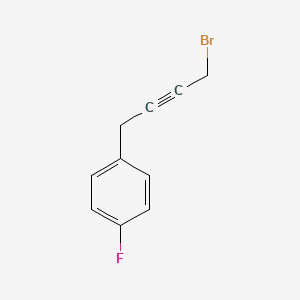
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an alkyne group within its molecular structure
Preparation Methods
The synthesis of 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-butyne and 4-fluorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base such as potassium carbonate is common to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to form alkanes or alkenes.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming cyclic compounds such as oxazoles or pyrones.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene can be compared with similar compounds such as:
4-Bromo-1-butyne: This compound lacks the fluorine atom and is less stable but is a useful intermediate in organic synthesis.
4-Fluorobenzene: This compound lacks the alkyne and bromine groups, making it less reactive but more stable.
1-Bromo-4-butylbenzene: This compound has a butyl group instead of an alkyne, resulting in different reactivity and applications.
Properties
CAS No. |
138487-23-7 |
|---|---|
Molecular Formula |
C10H8BrF |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
1-(4-bromobut-2-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H8BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,3,8H2 |
InChI Key |
ALESWLHCYOTRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#CCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















